Estrogenic Potency: α-Zearalenol vs. Zearalenone and β-Zearalenol in ERα Reporter Gene Assay
In a direct head-to-head comparison using an estrogen-responsive reporter gene assay, α-zearalenol (α-ZEL) was found to be approximately 70 times more potent than its parent compound, zearalenone (ZEN), and twice as potent as its epimer, β-zearalenol (β-ZEL) [1]. The absolute estrogenic potency of α-ZEL (EC50 = 0.022 nM) was only marginally less than that of the endogenous hormone 17β-estradiol (EC50 = 0.015 nM) [1]. This establishes α-ZEL as the primary driver of estrogenic activity among the ZEN metabolic family.
| Evidence Dimension | Estrogenic Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.022 ± 0.001 nM |
| Comparator Or Baseline | ZEN: EC50 = 1.54 ± 0.15 nM; β-ZEL: EC50 = 3.08 ± 0.30 nM (derived from reported 70x and 2x differences) |
| Quantified Difference | α-ZEL is ~70x more potent than ZEN; α-ZEL is ~2x more potent than β-ZEL |
| Conditions | Estrogen-responsive reporter gene assay (MMV-Luc) in HeLa cells |
Why This Matters
This order-of-magnitude potency difference is critical for researchers designing experiments to study estrogenic effects, as using ZEN would require significantly higher concentrations and may not recapitulate the biological impact of α-ZEL.
- [1] Frizzell, C., Ndossi, D., Verhaegen, S., Dahl, E., Eriksen, G., Sørlie, M., Ropstad, E., Muller, M., Elliott, C. T., & Connolly, L. (2011). Endocrine disrupting effects of zearalenone, alpha- and beta-zearalenol at the level of nuclear receptor binding and steroidogenesis. Toxicology Letters, 206(2), 210–217. View Source
